REACTION_CXSMILES
|
[CH2:1]([C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1F)=[O:6])[CH:2]([CH3:4])[CH3:3].[NH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[CH2:1]([C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:6])[CH:2]([CH3:4])[CH3:3] |f:2.3.4|
|
Name
|
|
Quantity
|
0.928 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
0.645 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (monitored by TLC)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (1×15 ml, 2×7 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated ammonium chloride solution (2×15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
subsequently dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(=O)C1=C(C=CC=C1)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |